molecular formula C16H17ClN2 B13881389 6-Chloro-2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline CAS No. 84571-52-8

6-Chloro-2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13881389
CAS No.: 84571-52-8
M. Wt: 272.77 g/mol
InChI Key: BQUZAEQVVFUVHR-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline typically involves the condensation of o-nitrobenzylamine with formic acid, followed by reduction and cyclization steps. The reaction conditions often require the use of hydrogen iodide and red phosphorus for the reduction process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family.

    Quinazolinone: A derivative with a carbonyl group at the 4-position.

    2,3-Dihydroquinazoline: A reduced form of quinazoline.

Uniqueness

6-Chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the phenyl ring enhances its reactivity and potential for various applications compared to its analogs .

Properties

CAS No.

84571-52-8

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

6-chloro-2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline

InChI

InChI=1S/C16H17ClN2/c1-16(2)18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10,15,18-19H,1-2H3

InChI Key

BQUZAEQVVFUVHR-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C

Origin of Product

United States

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